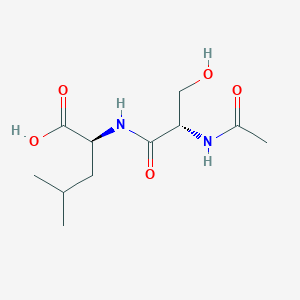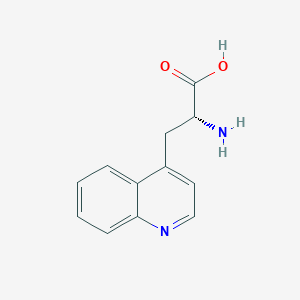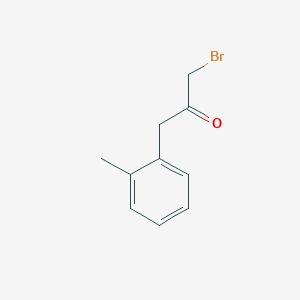
1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is a synthetic organic compound that belongs to the class of triazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
The synthesis of 1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide typically involves the following steps:
-
Synthetic Routes: : The compound can be synthesized through a multi-step reaction process. The initial step involves the preparation of the triazole ring, followed by the introduction of the heptyl and trifluorobut-3-en-1-yl groups. The final step involves the formation of the triazolium salt by reacting the intermediate with hydrobromic acid.
-
Reaction Conditions: : The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product yield. Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile.
-
Industrial Production Methods: : On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives with altered chemical properties.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with different functional groups.
-
Substitution: : The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles.
-
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolium salts, while reduction may produce reduced triazolium derivatives.
Aplicaciones Científicas De Investigación
1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide has several scientific research applications, including:
-
Chemistry: : The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists.
-
Biology: : In biological research, the compound is used as a probe to study cellular processes and molecular interactions. Its ability to interact with biological molecules makes it useful for investigating enzyme mechanisms and protein functions.
-
Medicine: : The compound has potential applications in medicinal chemistry, where it may be used to develop new drugs and therapeutic agents. Its unique chemical properties make it a candidate for targeting specific biological pathways.
-
Industry: : In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide can be compared with other similar compounds, such as:
-
1-Heptyl-4-(3,4,4-trifluoro-3-butenyl)-1H-1,2,4-triazole-4-ium: : This compound shares a similar triazolium core but differs in the positioning of the trifluorobut-3-en-1-yl group .
-
Other Triazolium Salts: : Various triazolium salts with different substituents can be compared based on their chemical properties and applications. The unique combination of the heptyl and trifluorobut-3-en-1-yl groups in the compound of interest sets it apart from other triazolium salts.
Propiedades
Número CAS |
653571-63-2 |
|---|---|
Fórmula molecular |
C13H23BrF3N3 |
Peso molecular |
358.24 g/mol |
Nombre IUPAC |
1-heptyl-4-(3,4,4-trifluorobut-3-enyl)-1,5-dihydro-1,2,4-triazol-1-ium;bromide |
InChI |
InChI=1S/C13H22F3N3.BrH/c1-2-3-4-5-6-8-19-11-18(10-17-19)9-7-12(14)13(15)16;/h10H,2-9,11H2,1H3;1H |
Clave InChI |
CPRRKWFLRNXQFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[NH+]1CN(C=N1)CCC(=C(F)F)F.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


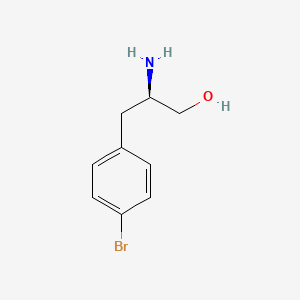
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
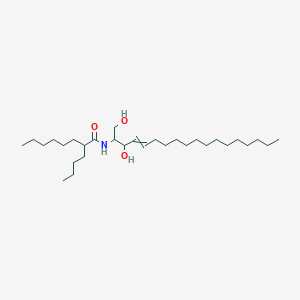


![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
